molecular formula C15H18N4O2S B2807380 N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896328-34-0

N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No.: B2807380
CAS No.: 896328-34-0
M. Wt: 318.4
InChI Key: HTRCHODRYCYJTE-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide” is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4. It is a derivative of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold .


Synthesis Analysis

The synthesis of this compound involves the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates viz. pyrimidinylguanidines . Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .


Molecular Structure Analysis

The compound might be involved in several tautomeric interconversions . Ab initio calculations were performed at three different levels of theory using 2-amino-7-methyl-4-phenyl-1(3)(8),4-dihydropyrimido[1,2-a][1,3,5]triazine-6-one (A-C) and its 6-hydroxy tautomer D as a model compound and compared their relative stability in gaseous state .


Chemical Reactions Analysis

The compound’s reactions involve tautomeric interconversions . The 3H-form was suggested to be predominant in the DMSO solution based on NMR data . The discrepancy between the experimental and theoretical data of gaseous state can be attributed to the effect of the solvent .

Scientific Research Applications

Antimicrobial Agents

Research on triazine derivatives has shown significant antimicrobial activity. For instance, the synthesis of novel 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones incorporating a 1,3,5-triazine moiety has demonstrated noteworthy activity against both bacterial and fungal strains, suggesting potential as novel antimicrobial agents (Patel et al., 2012). This highlights the triazine core's utility in developing new antimicrobial compounds.

Synthesis of Heterocyclic Compounds

The unique reactivity of triazine derivatives has been utilized in the synthesis of heterocyclic compounds with potential biological activities. For example, the one-pot synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives from various starting materials showcased the versatility of triazine derivatives in creating novel heterocyclic structures, which could be explored for various scientific applications (Okawa et al., 1997).

Photochemical Reactions

Triazine derivatives have been studied for their photochemical reaction capabilities. For instance, azido-1,3,5-triazines have been shown to undergo photochemical reactions with hydrocarbons and ketones, producing novel compounds. This area of research has implications for materials science and the development of light-responsive materials (Kayama et al., 1975).

Insecticidal Properties

Some triazine derivatives have been synthesized and assessed for their insecticidal properties, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis. This line of research indicates the potential of triazine compounds in developing new, more effective insecticides (Fadda et al., 2017).

Antiviral Activity

The synthesis of triazine derivatives has also been explored for their antiviral activity, offering a promising avenue for developing new antiviral drugs. This is especially pertinent given the ongoing need for effective treatments against various viral infections (Demchenko et al., 2020).

Properties

IUPAC Name

N-cyclohexyl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-13(16-11-6-2-1-3-7-11)10-22-14-17-12-8-4-5-9-19(12)15(21)18-14/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRCHODRYCYJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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